molecular formula C12H11N3O2 B3011748 8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one CAS No. 877800-41-4

8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one

Cat. No.: B3011748
CAS No.: 877800-41-4
M. Wt: 229.239
InChI Key: SUCRXNHSPRVXHR-UHFFFAOYSA-N
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Description

8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one is a heterocyclic compound that belongs to the pyridazinoindole family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer properties. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyridazinoindole scaffold. Common starting materials include indole derivatives and hydrazine derivatives.

    Cyclization: The key step involves the cyclization of the indole and hydrazine derivatives to form the pyridazinoindole core. This can be achieved using various cyclization agents such as phosphorus oxychloride or polyphosphoric acid.

    Functionalization: The final step involves the introduction of the methoxy and methyl groups at the appropriate positions on the pyridazinoindole core. This can be done using methylating agents like methyl iodide and methoxyating agents like sodium methoxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogenating agents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in acetic acid or chlorine in chloroform.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. In the context of its anti-cancer properties, the compound has been shown to inhibit the phosphoinositide 3-kinase (PI3K) pathway, leading to the up-regulation of pro-apoptotic genes and inhibition of anti-apoptotic genes . This results in the induction of apoptosis in cancer cells, thereby exerting its anti-cancer effects.

Comparison with Similar Compounds

8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one can be compared with other similar compounds in the pyridazinoindole family:

The uniqueness of this compound lies in its specific functional groups and their positions, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-15-10-4-3-7(17-2)5-8(10)9-6-13-14-12(16)11(9)15/h3-6H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCRXNHSPRVXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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